2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or ureas under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones through a Curtius rearrangement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or acyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’-(1,2-Phenyleneurea)
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(1H-tetrazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89660-08-2 |
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Molecular Formula |
C9H7ClN6O |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-(2H-tetrazol-5-yl)benzimidazol-2-one |
InChI |
InChI=1S/C9H7ClN6O/c1-15-6-3-2-5(10)4-7(6)16(9(15)17)8-11-13-14-12-8/h2-4H,1H3,(H,11,12,13,14) |
InChI Key |
LNUFWLFTNCDSQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NNN=N3 |
Origin of Product |
United States |
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